molecular formula C16H16N4O3 B11608065 methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11608065
M. Wt: 312.32 g/mol
InChI Key: DELUGDBXSGMAIJ-UHFFFAOYSA-N
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Description

Methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be achieved through a multicomponent reaction involving the condensation of specific starting materials. One common method involves the use of bio-based 4-hydroxy-6-methylpyridine-2-ones, aromatic aldehydes, and urea/thiourea/guanidine in the presence of zinc chloride dihydrate (ZnCl₂·2H₂O) in ethanol at 70°C . This method is advantageous due to its mild conditions, operational simplicity, and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

Methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with tricyclic structures, such as:

Uniqueness

What sets methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate apart is its unique tricyclic structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential biological activities.

Biological Activity

Methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

The molecular formula of the compound is C18H19N5O2C_{18}H_{19}N_{5}O_{2}, with a molecular weight of approximately 337.4 g/mol. The compound features an imino group and various carbonyl functionalities that contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC18H19N5O2
Molecular Weight337.4 g/mol
IUPAC NameThis compound
InChI KeyWCPQHNKPZFNSFQ-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may bind to enzymes or receptors involved in critical cellular pathways, altering their activity and leading to various biological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in cell proliferation and survival.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with cancer and other diseases.
  • Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties, suggesting that this compound may also exhibit such effects.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic applications of this compound.

Anticancer Properties

Research indicates that compounds with similar structures can inhibit cancer cell growth by interfering with specific signaling pathways involved in tumor progression. For instance:

  • Case Study : A study on related triazatricyclo compounds demonstrated significant cytotoxic effects against various cancer cell lines (e.g., breast and lung cancer) through apoptosis induction.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity:

  • Case Study : Preliminary tests have shown effectiveness against Gram-positive bacteria, indicating a possible role in treating bacterial infections.

Comparative Analysis with Related Compounds

To better understand the biological activity of methyl 7-ethyl-6-imino derivatives, a comparison with structurally similar compounds is essential.

Compound NameMolecular FormulaKey Features
Ethyl 6-(2-chloro-6-fluorobenzoyl)iminoC22H16ClFN4O4Contains fluorine; potential enhanced activity
Ethyl 6-imino-11-methyl-propan-2-ylC18H20N4OSimpler structure; fewer substituents
Ethyl 7-(3-methoxyphenyl)iminoC21H20N4O3Different phenolic substituent; altered reactivity

Future Directions for Research

Further research is needed to elucidate the full range of biological activities associated with methyl 7-ethyl-6-imino derivatives:

  • Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by this compound.
  • In Vivo Studies : Animal model studies to assess efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Exploration of how structural modifications influence biological activity.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C16H16N4O3/c1-4-19-12(17)10(16(22)23-3)8-11-14(19)18-13-9(2)6-5-7-20(13)15(11)21/h5-8,17H,4H2,1-3H3

InChI Key

DELUGDBXSGMAIJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=C(C3=N2)C

Origin of Product

United States

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